Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic, lipophilic iron chelator belonging to the thiosemicarbazone family. [] Dp44mT has gained significant attention in scientific research due to its potent and selective antitumor and antimetastatic activities observed in vitro and in vivo across a variety of cancer cell types. [, , ] Its mechanism of action relies on iron chelation, but it also demonstrates interactions with copper, leading to unique pharmacological effects. [, ] Dp44mT's efficacy surpasses that of the clinically-trialed thiosemicarbazone, Triapine®, while exhibiting lower toxicity. []
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone, commonly referred to as Dp44mT, is a thiosemicarbazone compound that has garnered attention for its anticancer properties. This compound is classified as an iron chelator, which means it can bind to iron ions in the body, thereby interfering with various biological processes that depend on iron. Dp44mT has been shown to exhibit selective cytotoxicity against cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Dp44mT is synthesized from di-2-pyridylketone and thiosemicarbazone derivatives. It belongs to a broader class of compounds known as thiosemicarbazones, which have been studied for their potential therapeutic applications, particularly in oncology. The compound's ability to chelate iron and other transition metals has positioned it as a significant player in the development of novel anticancer agents .
The synthesis of Dp44mT involves several key steps:
Dp44mT has a complex molecular structure characterized by its thiosemicarbazone moiety. Its chemical formula is CHNS, indicating the presence of nitrogen and sulfur atoms that are critical for its biological activity.
Dp44mT primarily acts through its ability to chelate iron and copper ions, leading to the formation of metal complexes that can generate reactive oxygen species (ROS). This property is crucial for its anticancer activity as it disrupts cellular redox balance and induces cytotoxicity in cancer cells .
The mechanism by which Dp44mT exerts its anticancer effects involves multiple pathways:
Studies have shown that Dp44mT effectively induces apoptosis in various cancer cell lines through these mechanisms, demonstrating its potential as a therapeutic agent .
Dp44mT has been extensively studied for its potential applications in cancer therapy due to its unique mechanism of action:
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) exerts potent anticancer effects primarily through its ability to chelate iron (Fe) and copper (Cu), forming redox-active complexes that disrupt multiple oncogenic pathways. Unlike classical chelators such as desferrioxamine (DFO), Dp44mT demonstrates selective toxicity toward cancer cells by exploiting their heightened dependence on Fe and Cu for proliferation and metastasis [5] [8]. The ligand’s high affinity for these metals (log β ~16.5 for Fe²⁺ and ~18.0 for Cu²⁺ at physiological pH) enables it to outcompete endogenous metal-binding proteins, thereby sequestering labile metal pools essential for cancer cell survival [5]. This dual-chelation capacity initiates a cascade of cytotoxic events, including reactive oxygen species (ROS) generation, enzyme inhibition, and lysosomal destabilization.
Dp44mT forms distinct stoichiometric complexes with Fe and Cu (e.g., 2:1 ligand:metal for Fe(III)-Dp44mT and 1:1 for Cu(II)-Dp44mT), which exhibit potent redox cycling capabilities. The Fe(III)-Dp44mT complex undergoes reduction to Fe(II)-Dp44mT in the cellular environment, subsequently reacting with molecular oxygen to produce superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) [4]. Further Fenton reactions catalyze the conversion of H₂O₂ into hydroxyl radicals (•OH), inducing oxidative DNA damage confirmed by γ-H2AX foci formation—a biomarker of double-strand breaks [6] [9].
Similarly, the Cu(II)-Dp44mT complex is reduced to Cu(I)-Dp44mT, which reacts with O₂ to generate Cu(II)-Dp44mT and O₂⁻, establishing a self-sustaining redox cycle [3] [7]. Electron paramagnetic resonance (EPR) studies verify •OH production in systems containing Dp44mT, Fe, and ascorbate, with radical yields 5–8 times higher than those of free Fe or Cu ions [4]. This ROS burst depletes antioxidants like glutathione (GSH), rendering cancer cells vulnerable to oxidative stress-induced apoptosis [3].
Table 1: Redox Properties and ROS Generation by Dp44mT-Metal Complexes
Complex | Redox Potential (E° vs. SHE) | Primary ROS Generated | Radical Yield Increase (vs. Free Metal) |
---|---|---|---|
Fe(III)-Dp44mT | +0.32 V | •OH, O₂⁻ | 7.9-fold |
Cu(II)-Dp44mT | +0.15 V | •OH, H₂O₂ | 5.2-fold |
Ribonucleotide reductase (RNR) is an Fe-dependent enzyme critical for DNA synthesis and repair, catalyzing the reduction of ribonucleotides to deoxyribonucleotides. Dp44mT depletes the labile iron pool (LIP) required for RNR’s di-iron tyrosyl radical cofactor, thereby inactivating the enzyme [6]. In breast cancer cells (MDA-MB-231), Dp44mT treatment (1 μM, 24h) reduces dNTP concentrations by >60%, triggering S-phase arrest and suppressing clonogenic growth by 85% [6] [9]. Iron supplementation (e.g., ferric ammonium citrate, FAC) reverses this effect, restoring RNR activity and dNTP synthesis, confirming Fe chelation as the primary mechanism [9].
Notably, Dp44mT’s RNR inhibition synergizes with DNA-damaging agents like doxorubicin. Co-treatment enhances topoisomerase IIα poisoning and γ-H2AX foci formation by 3-fold compared to doxorubicin alone, exploiting cancer cells’ dependency on RNR for DNA repair [6].
Table 2: Impact of Dp44mT on RNR Activity and Nucleotide Pools
Cell Line | dNTP Reduction (%) | S-Phase Arrest (%) | Reversal by FAC |
---|---|---|---|
MDA-MB-231 (Breast) | 65% | 42% ± 5% | Yes |
HT-29 (Colon) | 72% | 38% ± 4% | Yes |
SW480 (Colon) | 68% | 45% ± 6% | Yes |
Dp44mT’s copper complex (Cu(II)-Dp44mT) selectively accumulates in lysosomes via pH-dependent trapping, where acidic conditions stabilize the complex and facilitate redox cycling [3] [7]. This intralysosomal accumulation induces lysosomal membrane permeabilization (LMP), detected by acridine orange relocation and cathepsin D release. In pancreatic cancer cells, 500 nM Cu(II)-Dp44mT induces LMP within 4 hours, leading to cytosolic cathepsin D translocation and subsequent cleavage of Bid to tBid—a pro-apoptotic BH3 protein [3] [7].
The lysosomal copper load generates localized H₂O₂, which oxidizes lysosomal lipids and proteins, further destabilizing the membrane. Antioxidants like N-acetylcysteine (NAC) block LMP, confirming ROS-mediated damage [2] [3]. Crucially, Cu(II)-Dp44mT’s cytotoxicity is abolished by non-toxic Cu chelators (e.g., tetrathiomolybdate), underscoring copper’s essential role [1] [3]. This lysosomal targeting synergizes with autophagy disruption: Dp44mT simultaneously induces autophagosome synthesis while impairing autophagic degradation via lysosomal dysfunction, overwhelming cancer cells with cytotoxic stress [2].
Table 3: Lysosomal Destabilization Markers Induced by Cu(II)-Dp44mT
Marker | Detection Method | Change Post-Treatment | Inhibition by NAC |
---|---|---|---|
Lysosomal Membrane Integrity | Acridine Orange Relocation | 80% Loss of Integrity (4h) | Yes |
Cathepsin D Localization | Pepstatin A-BODIPY Staining | Cytosolic Redistribution (6h) | Yes |
Autophagic Flux | LC3-II/p62 Accumulation | 4.5-Fold Increase (p62, 12h) | Partial |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7